molecular formula C19H28O2 B14231120 3,3,5-Trimethyl-1-phenylcyclohexyl 2-methylpropanoate CAS No. 823813-35-0

3,3,5-Trimethyl-1-phenylcyclohexyl 2-methylpropanoate

Cat. No.: B14231120
CAS No.: 823813-35-0
M. Wt: 288.4 g/mol
InChI Key: FQCZEFHPJIHIEL-UHFFFAOYSA-N
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Description

3,3,5-Trimethyl-1-phenylcyclohexyl 2-methylpropanoate is an organic compound characterized by a cyclohexane ring substituted with three methyl groups and a phenyl group, along with a 2-methylpropanoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyl-1-phenylcyclohexyl 2-methylpropanoate typically involves the esterification of 3,3,5-Trimethyl-1-phenylcyclohexanol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-1-phenylcyclohexyl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: 3,3,5-Trimethyl-1-phenylcyclohexyl carboxylic acid.

    Reduction: 3,3,5-Trimethyl-1-phenylcyclohexanol.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

3,3,5-Trimethyl-1-phenylcyclohexyl 2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyl-1-phenylcyclohexyl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active alcohol and acid, which may interact with biological pathways to exert their effects. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexanol: A precursor to the ester, with similar structural features but lacking the ester functional group.

    3,3,5-Trimethylcyclohexanone: Another related compound, differing by the presence of a ketone group instead of the ester.

Uniqueness

3,3,5-Trimethyl-1-phenylcyclohexyl 2-methylpropanoate is unique due to the combination of its cyclohexane ring, phenyl group, and ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

823813-35-0

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(3,3,5-trimethyl-1-phenylcyclohexyl) 2-methylpropanoate

InChI

InChI=1S/C19H28O2/c1-14(2)17(20)21-19(16-9-7-6-8-10-16)12-15(3)11-18(4,5)13-19/h6-10,14-15H,11-13H2,1-5H3

InChI Key

FQCZEFHPJIHIEL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C2=CC=CC=C2)OC(=O)C(C)C)(C)C

Origin of Product

United States

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